2,5-Difluoro-4-Methylbenzoyl chloride CAS number 103877-56-1
2,5-Difluoro-4-Methylbenzoyl chloride CAS number 103877-56-1
An In-Depth Technical Guide to 2,5-Difluoro-4-Methylbenzoyl Chloride (CAS 103877-56-1): Synthesis, Electrophilic Utility, and MedChem Integration
Executive Summary
In contemporary medicinal chemistry and agrochemical development, precision electrophiles are critical for constructing biologically active macromolecules. 2,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-56-1) serves as a highly specialized fluorinated building block. By coupling the electron-withdrawing effects of difluoro-substitution with the steric and lipophilic properties of a para-methyl group, this acylating agent allows drug developers to modulate the pharmacokinetic profiles of target compounds profoundly[1].
This technical guide bypasses high-level summaries to explore the mechanistic causality behind the handling, structural characterization, and downstream integration of this intermediate into active pharmaceutical ingredient (API) pipelines, such as those targeting the EP1 receptor and Voltage-Gated Sodium Channels (NaV1.7).
Physicochemical Profiling and Molecular Data
To successfully employ 2,5-difluoro-4-methylbenzoyl chloride, an exact understanding of its physicochemical parameters is required. Because acyl chlorides are exquisitely sensitive to atmospheric moisture, predicting their behavior in various solvent systems relies heavily on empirical mass and partition coefficient data.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality & Experimental Impact |
| IUPAC Name | 2,5-Difluoro-4-methylbenzoyl chloride | N/A |
| CAS Number | 103877-56-1 | Unique identifier for bulk sourcing. |
| Molecular Formula | C8H5ClF2O | Defines molecular geometry and atom economy[2]. |
| Molecular Weight | 190.58 g/mol | Crucial for exact stoichiometric calculations during amidation[2]. |
| Boiling Point | 103°C at 20 mbar | Allows for purification via fractional vacuum distillation[2]. |
| Refractive Index (nD20) | 1.5232 | Used for rapid benchtop validation of bulk liquid purity[2]. |
| Predicted XLogP | 3.0 | Indicates high lipophilicity; necessitates non-polar anhydrous solvents (DCM, THF)[3]. |
The MedChem Rationale: Why 2,5-Difluoro-4-Methyl?
The substitution pattern of an aromatic ring dictates its binding affinity and metabolic fate. Incorporating the 2,5-difluoro-4-methylphenyl moiety via this acyl chloride is a highly intentional design choice:
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Metabolic Shielding : The fluorine atoms block vulnerable aromatic C-H sites from cytochrome P450-mediated oxidation, dramatically extending the half-life of the resulting API[4].
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Conformational Locking : The ortho-fluorine atom (at position 2) establishes a strong dipole interaction with the adjacent amide carbonyl. This locks the amide bond into a rigid conformation, minimizing the entropic penalty upon binding to a receptor active site.
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Lipophilic Anchoring : The 4-methyl group increases overall lipophilicity (LogD) while filling deep hydrophobic pockets in complex targets, such as the intracellular domains of NaV1.7 channels[4] and the EP1 receptor[5].
Amidation of target amines yielding fluorinated precursors for GPCR/Ion Channel inhibition.
Upstream Synthesis & Self-Validating Handling
The primary industrial and bench-scale route for generating this compound relies on the chlorination of 2,5-difluoro-4-methylbenzoic acid using thionyl chloride (SOCl₂).
Method A: Synthesis via Thionyl Chloride Chlorination
Objective: Maximize atom economy while ensuring absolute removal of unreacted reagents.
Step-by-Step Protocol:
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Reagent Charging: In a flame-dried round-bottom flask under a nitrogen atmosphere, charge 120 g of 2,5-difluoro-4-methylbenzoic acid[2].
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Solventless Chlorination: Add 250 mL of neat thionyl chloride (SOCl₂) dropwise at room temperature.
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Causality: SOCl₂ serves as both the chlorinating agent and the solvent. Utilizing a solventless system drives the equilibrium forward and prevents complex solvent-recovery workups.
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Thermal Activation: Following the initial brisk evolution of gas (SO₂ and HCl), gradually heat the mixture to reflux (~80°C)[2].
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Causality: Gradual heating prevents "bumping" driven by rapid off-gassing, ensuring a safe and controlled reaction rate.
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Endpoint Determination: Maintain reflux until gas evolution completely ceases (typically 3-4 hours). The physical cessation of gas serves as a visual indicator of complete functional group conversion.
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Purification (Fractional Distillation): Equip the flask with a short-path distillation head. First, distill off excess SOCl₂ at atmospheric pressure. Subsequently, apply a vacuum to fractionally distill the target product. Collect the fraction boiling at 103°C under 20 mbar[2].
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Causality: Subjecting the acyl chloride to high thermal stress at atmospheric pressure leads to degradation. Vacuum distillation lowers the boiling point, preserving the structural integrity of the highly reactive acyl chloride.
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Built-In Self-Validation
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IR Spectroscopy Validation: To validate the conversion without hydrolyzing the sample, analyze an aliquot via neat ATR-FTIR. The successful synthesis is confirmed by the disappearance of the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and a distinct shift of the carbonyl (C=O) peak from ~1680 cm⁻¹ to an acyl chloride specific frequency at ~1770 cm⁻¹.
Workflow for the synthesis of 2,5-difluoro-4-methylbenzoyl chloride via chlorination.
Downstream Application: Precision Amidation Workflows
Once synthesized, 2,5-difluoro-4-methylbenzoyl chloride is frequently deployed to create highly potent N-sulfonylbenzamides (NaV1.7 inhibitors)[6] or tricyclic EP1 receptor ligands[5]. Acyl chlorides are aggressively electrophilic; therefore, side reactions (such as ketene formation or over-acylation) must be controlled via rigorous experimental mechanics.
Method B: N-Acylation (Amide Bond Formation)
Objective: High-yielding amidation with zero epimerization or over-acylation.
Step-by-Step Protocol:
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Amine Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM). Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the corrosive HCl byproduct generated during the reaction. Unlike pyridine, DIPEA will not form a highly reactive acyl-ammonium intermediate, limiting undesired side reactions.
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Thermal Quenching: Chill the reaction vessel to 0°C using an ice-water bath.
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Causality: The reaction between amines and acyl chlorides is fiercely exothermic. Dropping the temperature to 0°C suppresses localized heat spikes that can degrade sensitive molecular scaffolds.
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Electrophile Addition: Dissolve 1.1 equivalents of 2,5-difluoro-4-methylbenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.
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Causality: The slight 10% excess (1.1 eq) forces the reaction to completion, ensuring the complete consumption of the highly valuable target amine.
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Self-Validating Reaction Tracking (The Methanol Quench):
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Problem: Direct TLC spotting of acyl chlorides leads to erratic streaking because the silica gel hydrolyzes the compound mid-elution.
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Solution: Extract a 10 µL reaction aliquot and quench it into an Eppendorf tube containing 100 µL of methanol. The unreacted acyl chloride instantly and quantitatively converts into a stable methyl ester. This quenched sample can then be accurately analyzed via TLC or LC-MS to confirm the exhaustion of the starting amine.
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Aqueous Biphasic Workup: Once the reaction is complete, quench the bulk mixture with saturated aqueous Sodium Bicarbonate (NaHCO₃) and stir vigorously for 30 minutes.
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Causality: The NaHCO₃ explicitly hydrolyzes the remaining 0.1 eq of acyl chloride back into a highly water-soluble sodium benzoate salt. During phase separation, the undesired byproduct washes into the aqueous layer, while the pure, highly lipophilic fluorinated amide remains trapped in the organic DCM layer.
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References
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103877-80-1 | 2,5-Difluoro-4-methylbenzoic acid | Fluorinated Building Blocks - Ambeed - 2
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3,5-Difluoro-4-methylbenzoyl chloride Contextual Analogues - Benchchem - 1
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WO2013149996A1 - Substituted tricyclic compounds with activity towards EP1 receptors - Google Patents - 5
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WO2012007869 - N-Sulfonylbenzamides As Inhibitors of Voltage-Gated Sodium Channels - WIPO - 6
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Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - ACS Publications - 4
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PubChemLite - 103877-56-1 (C8H5ClF2O) Molecular Validation - PubChemLite - 3
Sources
- 1. benchchem.com [benchchem.com]
- 2. 103877-80-1 | 2,5-Difluoro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. PubChemLite - 2,5-difluoro-4-methylbenzoyl chloride (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors - Google Patents [patents.google.com]
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